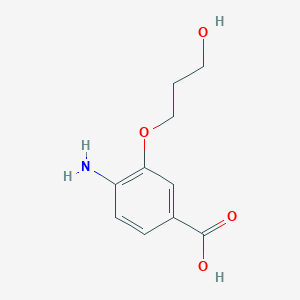![molecular formula C11H9N3O B2870820 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 392663-69-3](/img/structure/B2870820.png)
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 392663-69-3 . It has a molecular weight of 199.21 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H9N3O/c12-11-10 (8-4-3-7-15-8)13-9-5-1-2-6-14 (9)11/h1-7H,12H2 .Chemical Reactions Analysis
The compound has been identified as a selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3) . It was found that a small lipophilic substituent (methyl or bromine) at the 7- and/or 8-position was essential for activity .Applications De Recherche Scientifique
Synthesis and Reactivity
- 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine has been involved in a metal-free three-component, domino reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showing excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).
- A reaction of 2,3-Diaminopyridine and furfural in the Weidenhagen reaction forms 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, with methylation producing isomeric methylated imidazo[4,5-b]pyridines (El’chaninov, Achkasova, & El’chaninov, 2014).
Organic Synthesis
- A facile three-component reaction involving N,N-substituted imidazo[1,5-a]pyridine carbenes, aldehydes, and DMAD or allenoates produced 4-[(2-pyridyl)methyl]aminofuran derivatives (Pan, Li, Yan, Xing, & Cheng, 2010).
- A study on the aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine revealed insights into the position of reactions on the imidazopyridine system (Saldabol, Zeligman, & Giller, 1971).
Biological Activities
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized as antiprotozoal agents showed promising in vitro and in vivo activities in specific models (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
- Synthesis of imidazo[1,2-a]pyridines from methyl or methylene ketones and iodination of imidazo[1,2-a]pyridines was studied, with implications for the synthesis of pharmacologically active compounds (Saldabol & Giller, 1976).
Drug Development
- Imidazo[1,2-a]pyridine-3-amines were identified as first selective inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3), important for potential therapeutic applications (Wu, Bjørn-Yoshimoto, Staudt, Jensen, & Bunch, 2019).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It’s suggested that similar compounds demonstrate inhibitory activities against their targets . This implies that the compound may bind to its target enzymes and prevent them from catalyzing their respective reactions.
Biochemical Pathways
Given its potential inhibitory activity against ache, bche, and lox , it can be inferred that the compound may affect pathways involving these enzymes. For instance, inhibition of AChE and BChE can impact cholinergic neurotransmission, while inhibition of LOX can affect arachidonic acid metabolism.
Result of Action
Given its potential inhibitory activity against ache, bche, and lox , it can be inferred that the compound may alter cellular processes regulated by these enzymes.
Safety and Hazards
Propriétés
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHHPVVTXYCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392663-69-3 |
Source


|
| Record name | 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/no-structure.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2870738.png)



![1-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]methanesulfonamide](/img/structure/B2870742.png)
![1,2,3,3a,4,5,6,6a-Octahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid;dihydrochloride](/img/structure/B2870743.png)
![(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2870744.png)

![N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2870746.png)


![[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2870753.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2870758.png)
